8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide
Description
Properties
IUPAC Name |
8-chloro-4-oxo-N-phenyl-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-4-7-11-14(13)18-9-12(15(11)20)16(21)19-10-5-2-1-3-6-10/h1-9H,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZMHYHOKPQVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-chloroquinoline-3-carboxylic acid.
Hydroxylation: The 8-chloroquinoline-3-carboxylic acid undergoes hydroxylation to introduce the hydroxyl group at the 4-position.
Amidation: The hydroxylated intermediate is then reacted with aniline (phenylamine) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of suitable catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against various fungal strains such as Candida albicans and Candida krusei, with minimum inhibitory concentration (MIC) values indicating effectiveness .
Anticancer Properties
The compound has been evaluated for its anticancer potential against several human cancer cell lines. Notably, derivatives have shown promising results with IC50 values ranging from 26.30 mM to 63.75 mM against cancer cell lines like HeLa and A-549. Some compounds displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Structure-Activity Relationships (SAR)
The pharmacological efficacy of this compound can be attributed to its structural features. The presence of chloro and hydroxy groups enhances its interaction with biological targets, which may lead to distinct pharmacological profiles compared to other quinoline derivatives. For example, modifications in substituents on the phenyl ring have been shown to influence antiviral activity positively .
Antiviral Activity
Recent studies indicate that this compound may also serve as a potential antiviral agent. Its derivatives have been tested for inhibition against viral growth, showing promising results in vitro, particularly against influenza viruses . The electron-withdrawing properties of substituents on the anilide ring were found to enhance antiviral activity while minimizing cytotoxicity.
Industrial Applications
In addition to its biological applications, this compound is used in various industrial applications:
- Material Science : Its fluorescent properties make it suitable for developing materials with specific optical characteristics.
- Organic Electronics : The compound is explored as an electron carrier in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural analogs of 8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide, emphasizing substituent variations and their impacts:
Key Observations :
- Substituent Position: Chlorine at position 8 (target compound) vs.
- Functional Groups : The hydroxyl group at position 4 enhances hydrogen-bonding capacity compared to 4-oxo derivatives (e.g., compound 52 in ), which may reduce metabolic instability .
- Amide vs. Ester : Carboxamide derivatives (target compound, ) exhibit greater hydrolytic stability than ester analogs (), favoring prolonged biological activity .
Biological Activity
8-Chloro-4-hydroxy-N-phenylquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an antimicrobial and anticancer agent. This article explores its biological activities, mechanisms of action, and relevant research findings.
This compound is characterized by the following structural features:
- Chlorine atom at the 8-position.
- Hydroxyl group at the 4-position.
- Phenyl group attached to the nitrogen of the carboxamide.
These structural components contribute to its unique chemical reactivity and biological activity.
The biological activity of quinoline derivatives often involves the inhibition of key enzymes involved in cellular processes. For this compound, the proposed mechanisms include:
- Inhibition of DNA gyrase and topoisomerase IV , leading to disruption of DNA replication in bacterial cells, which results in cell death.
- Antiviral activity , potentially through interference with viral replication processes .
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens:
- In vitro studies show effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
| Pathogen | Inhibition Zone (mm) | Standard Drug Zone (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HeLa cells, showing no toxicity at concentrations up to 200 µM, while also demonstrating antibacterial activity against resistant strains .
Antiviral Activity
The compound has shown promising antiviral properties, particularly against influenza viruses. A study reported that derivatives with enhanced electron-withdrawing groups on the phenyl ring exhibited increased antiviral activity and reduced cytotoxicity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated several derivatives of quinoline compounds for their antimicrobial properties. The results indicated that modifications on the phenyl group significantly influenced the antibacterial efficacy against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Another research project focused on synthesizing novel quinoline derivatives, including this compound. These compounds were screened for their ability to inhibit cancer cell proliferation, revealing promising results against various tumor cell lines .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound inhibits key enzymes involved in DNA replication, which is critical for bacterial survival and proliferation. This action mechanism highlights its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. Methodology :
- Key Steps :
- Nitro Reduction : Start with an 8-nitro-7-substituted quinoline precursor. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .
- Lactamization : Use polyphosphoric acid (PPA) as a catalyst for thermal cyclization to form the quinoline core .
- Carboxamide Formation : React the carboxylic acid intermediate with aniline via coupling agents like EDCI/HOBt in DMF at 0–25°C .
- Optimization :
How can researchers address discrepancies in reported solubility and stability data for this compound?
Q. Methodology :
- Controlled Experiments :
- Data Reconciliation :
What advanced purification techniques are recommended for isolating high-purity this compound?
Q. Methodology :
- Chromatography :
- Crystallization :
How can the electronic effects of the chloro and hydroxy substituents be mechanistically probed in this compound?
Q. Methodology :
- Computational Studies :
- Experimental Probes :
What strategies are effective for resolving conflicting bioactivity data across cell-based assays?
Q. Methodology :
- Assay Standardization :
- Meta-Analysis :
- Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies. Account for differences in assay conditions (e.g., serum concentration, incubation time) .
How can the metabolic fate of this compound be tracked in in vitro models?
Q. Methodology :
- Metabolite Identification :
- Incubate the compound with liver microsomes (human or rodent). Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- Isotope Labeling :
What crystallographic techniques confirm the solid-state structure of this compound?
Q. Methodology :
- Single-Crystal X-ray Diffraction :
- Powder XRD :
How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. Methodology :
- Analog Synthesis :
- Biological Profiling :
What analytical methods are critical for detecting trace impurities in bulk samples?
Q. Methodology :
- HPLC-MS :
- Use a Q-TOF mass spectrometer in full-scan mode (m/z 100–1000) to identify impurities ≥0.1% .
- NMR Spectroscopy :
How can the compound’s photophysical properties be exploited for imaging applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
